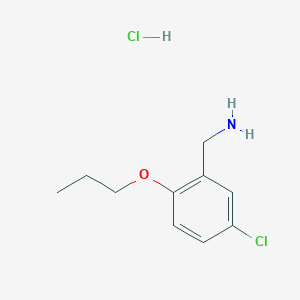
(5-Chloro-2-propoxyphenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2-propoxybenzaldehyde with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to form the desired amine product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
化学反応の分析
(5-Chloro-2-propoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
科学的研究の応用
(5-Chloro-2-propoxyphenyl)methanamine hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is utilized in biochemical assays and studies related to proteomics.
Industry: The compound is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(5-Chloro-2-propoxyphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
5-Chloro-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a propoxy group.
5-Chloro-2-methylphenol: Similar in structure but with a methyl group instead of a propoxy group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
生物活性
(5-Chloro-2-propoxyphenyl)methanamine hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural properties allow it to interact with biological systems, leading to a range of potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : (5-Chloro-2-propoxyphenyl)methanamine; hydrochloride
- CAS Number : 1135288-57-1
- Molecular Formula : C10H15ClNO
- Molecular Weight : 201.69 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways crucial for cellular functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially impacting mood and cognitive functions.
- Receptor Modulation : It could interact with serotonin receptors, influencing serotonin signaling pathways, which are vital in mood regulation and anxiety disorders.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that the compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it was tested against strains such as E. coli and S. aureus, demonstrating effective inhibition at specific concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, showing potential in scavenging free radicals, which contributes to its protective effects against oxidative stress.
3. Cytotoxicity Studies
In vitro studies using HeLa cell lines revealed that while exhibiting antimicrobial activity, the compound also demonstrated low cytotoxicity, indicating a favorable therapeutic profile.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | >100 |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to this compound displayed potent antibacterial effects, with MIC values comparable to standard antibiotics . This suggests its potential as a lead compound for developing new antimicrobial agents.
- Neuroprotective Effects : Research has indicated that compounds with similar structural motifs can exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .
- Synthetic Pathways : The synthesis of this compound typically involves the reaction of 5-chloro-2-propoxybenzaldehyde with an amine source under controlled conditions, which is crucial for maintaining the integrity of its biological activity.
特性
IUPAC Name |
(5-chloro-2-propoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-5-13-10-4-3-9(11)6-8(10)7-12;/h3-4,6H,2,5,7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJPXIKYVVOXHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648545 |
Source


|
| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135288-57-1 |
Source


|
| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













